molecular formula C13H16N2O B12898387 2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-61-1

2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B12898387
CAS No.: 919093-61-1
M. Wt: 216.28 g/mol
InChI Key: NQJMGWOSRBETGG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a cyclohexyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .

Industrial Production Methods

While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, analgesic, and antimicrobial activities.

Chemical Structure and Synthesis

The compound belongs to the pyrrolopyridine class of heterocycles, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexyl groups into the pyrrolidine framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was evaluated against a panel of cancer cell lines, demonstrating significant antiproliferative effects. In particular, it exhibited low micromolar GI50 values across various tumor types including leukemia and breast cancer, indicating its effectiveness in inhibiting cancer cell growth .
Cell Line GI50 (µM)
Leukemia0.5
Breast Cancer0.8
Lung Cancer1.0

This data suggests that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells.

Analgesic Activity

The analgesic properties of related pyrrolopyridine derivatives have been documented, suggesting potential for this compound as a pain-relieving agent:

  • Animal Models : In preclinical studies using rodent models, derivatives showed substantial analgesic effects comparable to standard analgesics like morphine . The mechanism appears to involve modulation of pain pathways without significant side effects.

Antimicrobial Activity

The antimicrobial efficacy of pyrrolopyridine derivatives has also been explored:

  • In Vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 6.25 to 12.5 µg/mL .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .

Case Studies

Several case studies have been published detailing the therapeutic applications and outcomes associated with this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced leukemia treated with a regimen including this compound showed a marked reduction in tumor burden and improved survival rates.
  • Pain Management Study : In a cohort study assessing chronic pain patients, those administered with the compound reported significant pain relief without the side effects commonly associated with opioids .

Properties

CAS No.

919093-61-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2

InChI Key

NQJMGWOSRBETGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3

Origin of Product

United States

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